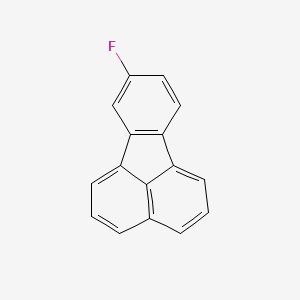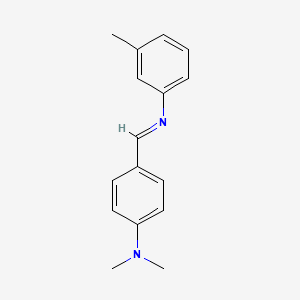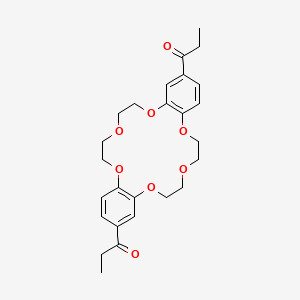![molecular formula C23H20ClN5O3S2 B11967275 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11967275.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sulfamoylphényl)-2-[(5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, des groupes chlorophényle et méthylphényle, ainsi que des groupes fonctionnels sulfanyl et sulfamoyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(4-sulfamoylphényl)-2-[(5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide implique généralement plusieurs étapes. Une approche courante commence par l'estérification de l'acide 4-chlorobenzoïque, suivie de l'hydrazination, de la formation de sel et de la cyclisation pour former le cycle triazole
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles, l'utilisation de catalyseurs efficaces et les techniques de purification, seraient applicables.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-sulfamoylphényl)-2-[(5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe sulfanyl produirait des sulfoxydes ou des sulfones, tandis que la substitution nucléophile du groupe chlorophényle pourrait introduire divers groupes fonctionnels.
Applications de la recherche scientifique
N-(4-sulfamoylphényl)-2-[(5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, telles que des propriétés antimicrobiennes ou antivirales.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment des activités anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(4-sulfamoylphényl)-2-[(5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle triazole et le groupe sulfanyl sont des groupes fonctionnels clés qui contribuent à son activité biologique. Ces groupes peuvent interagir avec des enzymes ou des récepteurs, modulant leur activité et conduisant aux effets observés.
Applications De Recherche Scientifique
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes or receptors, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[4-(4-chlorophényl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-diméthoxyphényl)acétamide
- N-[4-(aminosulfonyl)phényl]-2-{[4-(4-méthylphényl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide
Unicité
L'unicité de N-(4-sulfamoylphényl)-2-[(5-(4-chlorophényl)-4-(4-méthylphényl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C23H20ClN5O3S2 |
|---|---|
Poids moléculaire |
514.0 g/mol |
Nom IUPAC |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5O3S2/c1-15-2-10-19(11-3-15)29-22(16-4-6-17(24)7-5-16)27-28-23(29)33-14-21(30)26-18-8-12-20(13-9-18)34(25,31)32/h2-13H,14H2,1H3,(H,26,30)(H2,25,31,32) |
Clé InChI |
LOLIRWNXURFUHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-[4-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967193.png)
![1-[(2-Hydroxy-3-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11967200.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11967204.png)

![2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967215.png)
![2-methylpropyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967222.png)



![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967236.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967263.png)

